BenchChemオンラインストアへようこそ!

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate

Pregnane X Receptor Nuclear Receptor Drug Metabolism

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate (CAS 866810-69-7) is a synthetic small molecule (MW 388.47 g/mol, C24H24N2O3) that integrates a 3‑benzoylquinoline core with a piperidine‑3‑carboxylate moiety via a direct N‑aryl linkage. The compound is catalogued in authoritative chemical biology databases (ChEMBL ID: CHEMBL1509358; PubChem CID: 6620095), where its computed properties (XLogP3 4.4, zero hydrogen‑bond donors, five hydrogen‑bond acceptors) satisfy Lipinski's drug‑likeness criteria.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 866810-69-7
Cat. No. B2505281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate
CAS866810-69-7
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)22-19-12-6-7-13-21(19)25-15-20(22)23(27)17-9-4-3-5-10-17/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3
InChIKeyAEALXMXNXIICRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate: A Structurally Distinctive Quinoline-Piperidine Hybrid Scaffold for Specialized Screening Libraries


Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate (CAS 866810-69-7) is a synthetic small molecule (MW 388.47 g/mol, C24H24N2O3) that integrates a 3‑benzoylquinoline core with a piperidine‑3‑carboxylate moiety via a direct N‑aryl linkage [1]. The compound is catalogued in authoritative chemical biology databases (ChEMBL ID: CHEMBL1509358; PubChem CID: 6620095), where its computed properties (XLogP3 4.4, zero hydrogen‑bond donors, five hydrogen‑bond acceptors) satisfy Lipinski's drug‑likeness criteria [2]. A text‑mining association with the Neuropeptide S receptor (NPSR1) has been recorded in the GLASS GPCR‑ligand database, suggesting potential neuroactive relevance [1].

Why In-Class Quinoline-Piperidine Analogs Cannot Reliably Substitute for Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate in Focused Screening Campaigns


The quinoline-piperidine chemical space encompasses structurally diverse molecules whose biological profiles are exquisitely sensitive to the exact nature and position of substituents. The target compound is distinguished by a unique arrangement: a piperidine ring is directly N‑arylated at the quinoline 4‑position while a benzoyl group occupies the 3‑position, and the ethyl ester is tethered to the piperidine 3‑position. This connectivity pattern is markedly different from the widely studied 2‑phenylquinoline‑4‑carboxamide-type NK‑3 receptor antagonists (e.g., SB‑222200, talnetant), which employ a carbonyl linker between the quinoline core and the piperidine moiety [1]. Even subtle changes in linker topology and ester regioisomerism can significantly alter target engagement, pharmacokinetic profiles, and off‑target liability [2]. Consequently, generic substitution with a nominally similar quinoline-piperidine derivative risks introducing uncharacterized potency shifts and selectivity profiles, making the procurement of the specific CAS 866810‑69‑7 compound essential for reproducibility in campaigns where its activity fingerprints have been established.

Quantitative Differential Evidence for Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate (CAS 866810-69-7)


Pregnane X Receptor (PXR) Agonist Activity: Target Compound Cross-Study Comparison with Established Quinoline-Derived PXR Agonists

In a luciferase reporter gene assay using VP16-fused human PXR expressed in HEK293 cells after 24 h incubation, ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate exhibited agonist activity with an EC50 value of 630 nM [1]. This activity places the compound in the moderate agonist range relative to the structurally distinct tetracyclic quinoline PXR agonist template 19b, which demonstrated an EC50 of 1200 nM (efficacy 119%) in a comparable cell-based PXR transactivation assay [2]. The target compound thus provides a 1.9‑fold higher potency than this representative quinoline‑class PXR agonist, offering potentially greater dynamic range for structure‑activity relationship (SAR) exploration in xenobiotic sensing applications.

Pregnane X Receptor Nuclear Receptor Drug Metabolism

Lipophilicity-Driven Differentiation: XLogP3 and Hydrogen-Bond Profile Versus 2-Phenylquinoline NK-3 Antagonists

The computed partition coefficient (XLogP3) of ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate is 4.4, which is approximately 1.4 log units higher than the representative 2‑phenylquinoline NK‑3 receptor antagonist SB‑222200 (XLogP ≈ 3.0, based on its reported cLogP of 2.8–3.2) [1][2]. In addition, the target compound has zero hydrogen‑bond donors, compared with one H‑bond donor (secondary amide NH) present in SB‑222200 and related carboxamide derivatives [2]. This combination of higher lipophilicity and complete absence of H‑bond donors may translate into enhanced passive membrane permeability and blood‑brain barrier penetration potential, distinguishing it from the more polar amide‑linked comparator series.

Physicochemical Properties Lipophilicity CNS Drug Design

Structural Connectivity Differentiator: C4‑N‑Aryl Piperidine Topology Versus C4‑Carboxamide‑Linked Quinoline Leads

The target compound features a direct C4‑N‑aryl bond connecting the quinoline core to the piperidine ring, whereas the prototypical quinoline NK‑3 receptor antagonists SB‑222200 and talnetant (SB‑223412) employ a C4‑carboxamide linker (–CONH–) between the quinoline and the piperidine/piperazine moiety [1]. This fundamental connectivity difference alters the rotational freedom, electronic distribution, and metabolic vulnerability at the hinge region of the molecule. Within the Blaney et al. (2001) stepwise modulation series, substitution of the carboxamide linker significantly shifted the NK‑3/NK‑2 selectivity profile, demonstrating that linker identity is a critical determinant of receptor subtype engagement [1].

Scaffold Differentiation Medicinal Chemistry Tachykinin Antagonists

Neuropeptide S Receptor (NPSR1) Association: A Putative GPCR Interaction Profile Not Shared by Mainstream Quinoline NK-3 Antagonists

The GLASS database, which extracts GPCR‑ligand associations from published literature via text‑mining, records a unique interaction between ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate and the Neuropeptide S receptor (NPSR1, UniProt Q6W5P4) [1]. This association has not been documented for the standard quinoline NK‑3 receptor antagonists SB‑222200, SB‑223412, or talnetant, indicating a potentially distinct polypharmacology fingerprint [2]. However, no quantitative affinity value (Ki, IC50, or EC50) is available for this interaction, classifying this evidence as a hypothesis‑generating observation rather than a validated differentiation metric.

GPCR Neuropeptide S Receptor Neuroactive Compound

Scientific Selection Scenarios Where Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate (CAS 866810-69-7) Delivers Specific Utility


PXR-Mediated Drug‑Drug Interaction Screening Libraries Requiring Moderate‑Potency Agonist Tools

With a confirmed PXR EC50 of 630 nM, this compound fills a potency niche between high‑potency PXR activators (e.g., rifampicin, SR12813) and weak/no‑effect controls [1]. It is well‑suited as a probe compound in tiered CYP induction screening cascades where a moderate, titratable PXR response is needed to benchmark assay sensitivity and dynamic range.

CNS‑Oriented Medicinal Chemistry Programs Seeking Scaffolds with Elevated Lipophilicity and Zero H‑Bond Donors

The calculated XLogP3 of 4.4 and the complete absence of hydrogen‑bond donors distinguish this compound from the more polar amide‑containing quinoline‑piperidine analogs [2]. This physicochemical profile aligns with central nervous system (CNS) drug design guidelines, making it a valuable entry for CNS lead‑generation libraries targeting indications such as anxiety, sleep disorders, or neuroinflammation.

Tachykinin/Neurokinin Receptor Tool Compound Expansion Beyond Carboxamide‑Linked Chemical Space

The direct C4‑N‑aryl linkage represents a topology that is underrepresented in commercially available NK‑R‑targeted screening sets [3]. Procurement of this compound provides access to a structurally orthogonal chemotype that can be used to probe the linker‑dependent pharmacology of the neurokinin receptor family and potentially identify non‑canonical binding modes.

Neuropeptide S Receptor (NPSR1) Hypothesis‑Driven Screening

The GLASS‑derived NPSR1 association offers a computational rationale for including this compound in focused GPCR panels aimed at orphan or under‑studied neuropeptide receptors [4]. Although follow‑up validation is required, the distinct polypharmacology fingerprint supports its use in chemogenomic library design.

Quote Request

Request a Quote for Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.